
Spectroscopic Profile of 4-Methoxytoluene-2,5-
diamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
4-Methoxytoluene-2,5-diamine

HCl

Cat. No.: B12292388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-

Methoxytoluene-2,5-diamine hydrochloride (CAS No: 63155-00-0), a compound of interest in

various research and development applications. This document details its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a

foundational resource for its identification, characterization, and use in further studies.

Chemical Structure and Properties
Compound Name: 4-Methoxytoluene-2,5-diamine hydrochloride

Molecular Formula: C₈H₁₃ClN₂O

Molecular Weight: 188.66 g/mol

Structure:

A toluene ring with a methyl group at position 1, a methoxy group at position 4, and two

amino groups at positions 2 and 5, as a hydrochloride salt.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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The NMR data provides detailed information about the molecular structure of 4-

Methoxytoluene-2,5-diamine hydrochloride. The following tables summarize the experimentally

verified ¹H NMR data and a combination of experimental and predicted ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, D₂O)

Chemical Shift (δ) ppm Multiplicity Assignment

7.03 s Aromatic H

6.89 s Aromatic H

3.81 s -OCH₃

2.18 s Ar-CH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment Data Origin

147.1 C-O Predicted

136.9 C-NH₂ Predicted

121.7 C-NH₂ Predicted

118.9 Aromatic C-H Predicted

115.3 Aromatic C-H Predicted

113.2 Aromatic C-CH₃ Predicted

55.8 -OCH₃ Experimental Analogue

15.9 Ar-CH₃ Experimental Analogue

Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for 4-Methoxytoluene-2,5-diamine hydrochloride is

not publicly available, the expected characteristic absorption peaks can be predicted based on

its functional groups. The data is presented for a sample prepared as a KBr pellet.
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Table 3: Predicted IR Absorption Peaks

Wavenumber (cm⁻¹) Functional Group Vibration Mode

3400-3200 N-H Stretching (Amine salt)

3200-3000 C-H Stretching (Aromatic)

2960-2850 C-H
Stretching (Aliphatic -CH₃, -

OCH₃)

~1600 C=C Stretching (Aromatic ring)

1620-1580 N-H Bending (Amine)

1260-1200 C-O-C
Asymmetric Stretching (Aryl

ether)

1050-1010 C-O-C
Symmetric Stretching (Aryl

ether)

880-800 C-H
Bending (Aromatic, out-of-

plane)

Mass Spectrometry (MS)
Specific experimental mass spectrometry data for 4-Methoxytoluene-2,5-diamine hydrochloride

is not readily available. However, based on its structure, the expected fragmentation pattern

under Electrospray Ionization (ESI), a soft ionization technique suitable for polar and ionic

compounds, can be proposed.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)
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m/z (Proposed) Ion Description

153.11 [M+H]⁺
Protonated molecular ion (free

base)

138.09 [M+H - CH₃]⁺
Loss of a methyl radical from

the protonated molecular ion

122.09 [M+H - OCH₃]⁺
Loss of a methoxy radical from

the protonated molecular ion

Experimental Protocols
NMR Spectroscopy

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as

Deuterium Oxide (D₂O) for ¹H NMR or Dimethyl Sulfoxide-d₆ (DMSO-d₆) for ¹³C NMR, at a

concentration of approximately 5-10 mg/mL.

Instrumentation: A 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer is utilized.

Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra. For

¹H NMR in D₂O, the residual water peak is suppressed. For ¹³C NMR, proton decoupling is

employed to obtain singlets for each unique carbon atom.

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier

transformation, phase correction, and baseline correction to obtain the final spectrum.

Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent

peak).

FTIR Spectroscopy (KBr Pellet Method)
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12292388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample

pellet is then placed in the sample holder, and the infrared spectrum is recorded, typically in

the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electrospray Ionization)
Sample Preparation: The sample is dissolved in a suitable solvent mixture, typically a

combination of a volatile organic solvent (e.g., methanol or acetonitrile) and water, often with

a small amount of acid (e.g., formic acid) to promote protonation. The concentration is

typically in the low µg/mL to ng/mL range.

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with

a liquid chromatography system (LC-MS).

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized

and desolvated to form gas-phase ions. The mass analyzer then separates the ions based

on their mass-to-charge ratio (m/z).

Data Processing: The resulting mass spectrum shows the relative abundance of ions at

different m/z values, allowing for the determination of the molecular weight and

fragmentation patterns.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-

Methoxytoluene-2,5-diamine hydrochloride.
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Caption: Workflow for the spectroscopic analysis of 4-Methoxytoluene-2,5-diamine HCl.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxytoluene-2,5-diamine
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12292388#spectroscopic-data-of-4-methoxytoluene-
2-5-diamine-hcl-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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